Product packaging for Octan-3-yl formate(Cat. No.:CAS No. 84434-65-1)

Octan-3-yl formate

Cat. No.: B1629287
CAS No.: 84434-65-1
M. Wt: 158.24 g/mol
InChI Key: PPJCPDSDDKESKL-UHFFFAOYSA-N
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Description

Octan-3-yl formate (CAS 84434-65-1) is a formate ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol . Its structure consists of a formate ester functional group attached to a branched octyl chain at the third carbon, characterized by a planar formate portion and significant conformational flexibility from seven rotatable bonds in the alkyl chain . This compound is a colourless liquid with a density between 0.865-0.875 g/cm³ and is noted for its minty, spicy, and herb-like aroma with fruity undertones . It is soluble in fats, oils, and ethanol, but insoluble in water, making it a compound of interest in fragrance and flavor research . In analytical chemistry, its structural properties allow for characterization by various techniques; predicted Collision Cross Section (CCS) values aid in its identification via ion mobility spectrometry, with adducts such as [M+H]+ having a CCS of 137.5 Ų . In IR spectroscopy, its carbonyl (C=O) stretch appears near 1720 cm⁻¹, which is a key identifier that distinguishes it from similar compounds like ketones . The synthesis of this compound can be achieved through traditional acid-catalyzed esterification of 3-octanol with formic acid . More recently, innovative biocatalytic methods using Baeyer-Villiger monooxygenases (BVMOs) have been developed, enabling the oxidation of aldehydes like octanal to formate esters with high regioselectivity and conversions over 95% under optimized conditions, offering a more sustainable synthetic route . When compared to similar compounds, this compound (FEMA 4009) is approved for food use as a flavor ingredient, whereas its structural analog, 3-Octanone (FEMA 2803), is restricted to fragrance applications due to its more pungent, earthy odor profile . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B1629287 Octan-3-yl formate CAS No. 84434-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84434-65-1

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

octan-3-yl formate

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(4-2)11-8-10/h8-9H,3-7H2,1-2H3

InChI Key

PPJCPDSDDKESKL-UHFFFAOYSA-N

SMILES

CCCCCC(CC)OC=O

Canonical SMILES

CCCCCC(CC)OC=O

density

0.865-0.875

Other CAS No.

84434-65-1

physical_description

Colourless liquid;  Minty, spicy, herb-like aroma with fruity undertones

solubility

Soluble in fats and oils;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Octan-3-yl Formate vs. Nonan-3-yl Acetate (FEMA 4007)
  • Molecular Formula: Nonan-3-yl acetate (C₁₁H₂₂O₂) has a longer carbon chain (C11 vs. C9) and an acetate group (CH₃COO−) instead of formate (HCOO−).
  • Applications: Both are FEMA GRAS-listed, but Nonan-3-yl acetate’s larger size may contribute to a milder, more persistent aroma compared to the sharper, volatile profile of this compound .
This compound vs. 1-Octen-3-yl Acetate
  • Structural Difference : 1-Octen-3-yl acetate (C₁₀H₁₈O₂) contains a double bond at the 1-position, introducing unsaturation. This lowers its melting point and increases volatility, making it suitable for air-sensitive fragrance applications .
  • Sensory Profile: The acetate group and unsaturation likely impart a greener, grassier note compared to the formate’s fruitier character .
This compound vs. 3-Octanone
  • Functional Group: 3-Octanone (C₈H₁₆O) is a ketone, lacking the ester group. This results in a more pungent, earthy odor profile, commonly used in mushroom-like fragrances .
  • Volatility : Ketones generally exhibit higher volatility than esters, affecting their diffusion rates in applications .

Physical and Analytical Properties

Compound Molecular Formula FEMA Number CCS (Ų) [M+H]⁺ Key Analytical Methods
This compound C₉H₁₈O₂ 4009 136.9 ¹H-NMR, IR, MS
Nonan-3-yl acetate C₁₁H₂₂O₂ 4007 N/A GC-MS, HRMS
1-Octen-3-yl acetate C₁₀H₁₈O₂ N/A N/A GC-FID, ¹³C-NMR
3-Octanone C₈H₁₆O 2803 N/A GC-MS, FTIR
  • CCS Values : this compound’s CCS data (e.g., 136.9 Ų for [M+H]⁺) distinguishes it in ion mobility spectrometry, aiding rapid identification in complex mixtures .
  • Spectroscopy: Formate esters like this compound show distinct carbonyl (C=O) stretching at ~1720 cm⁻¹ in IR, whereas ketones (e.g., 3-Octanone) exhibit C=O stretches near 1710 cm⁻¹ .

Regulatory and Market Considerations

  • FEMA GRAS Status: this compound (FEMA 4009) and Nonan-3-yl acetate (FEMA 4007) are approved for food use, while 3-Octanone (FEMA 2803) is restricted to fragrances .
  • Global Markets: this compound is prominent in Indian fragrances (e.g., "Octanonitrile" and "2-Octenal" are co-listed in databases), whereas 1-Octen-3-yl acetate is prioritized in European flavor formulations .

Preparation Methods

Traditional Chemical Synthesis Approaches

Acid-Catalyzed Esterification

The most straightforward method for synthesizing Octan-3-yl formate involves the direct esterification of 3-octanol with formic acid under acidic conditions. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts, operating at reflux temperatures (60–80°C). The equilibrium-driven nature of this reaction necessitates the removal of water, often achieved through azeotropic distillation using solvents like toluene. While this method is reliable, yields are moderate (60–75%) due to competing side reactions such as dehydration of the alcohol.

Transesterification Strategies

Transesterification of methyl or ethyl formate with 3-octanol offers an alternative route. Using lipases or alkaline catalysts (e.g., sodium methoxide), this method avoids the handling of corrosive formic acid. However, equilibrium limitations restrict conversions to ~50% under standard conditions. Yields can be improved to 90% by employing excess ethyl formate, though this complicates downstream purification.

Acyl Chloride-Based Synthesis

Reaction of 3-octanol with formyl chloride represents a high-yield route (85–90%), but practical challenges arise from formyl chloride’s instability and hazardous nature. To mitigate this, in-situ generation of formyl chloride using dimethylformamide (DMF) and oxalyl chloride has been explored, though scalability remains problematic due to sensitivity to moisture.

Biocatalytic Synthesis Using Baeyer–Villiger Monooxygenases

Enzymatic Oxidation of Aldehydes

A breakthrough in this compound synthesis involves the fungal Baeyer–Villiger monooxygenase (BVMO) from Aspergillus flavus. This enzyme catalyzes the oxidation of aliphatic aldehydes to alkyl formates with high regioselectivity. For example, octanal is converted to octyl formate with ~80% regiomeric excess, though the specific isomer (3-octyl vs. 1-octyl) depends on substrate binding orientation.

Table 1: BVMO-Mediated Octanal Conversion Metrics
Substrate Concentration Reaction Time Conversion Regiomeric Excess Space-Time Yield (STY)
10 mM 8 h >95% 80% 4.2 g·L⁻¹·d⁻¹
50 mM 72 h >80% 65% 3.4 g·L⁻¹·d⁻¹

Reaction Optimization and Scalability

Key parameters influencing BVMO efficiency include:

  • pH : Optimal activity at pH 7.5–8.0, with sharp declines outside this range due to enzyme denaturation.
  • Temperature : Maximum activity at 30°C, though thermostability permits operation up to 40°C for short durations.
  • Cofactor Regeneration : NADPH recycling using glucose dehydrogenase improves total turnover numbers (TTN) to ~20,000.

Notably, substrate inhibition occurs above 100 mM octanal, necessitating fed-batch strategies for industrial-scale production.

Emerging Methodologies and Hybrid Systems

Chemoenzymatic Cascades

Recent work integrates BVMOs with alcohol dehydrogenases (ADHs) to convert ketones into formate esters. For instance, 3-octanone is first reduced to 3-octanol by ADH, followed by BVMO-mediated oxidation to this compound. This cascade achieves 70% overall yield while bypassing aldehyde intermediates.

Continuous Flow Reactors

Microfluidic systems enhance mass transfer and reduce autohydrolysis of formate esters. A prototype reactor demonstrated a 1.5-fold increase in STY (6.3 g·L⁻¹·d⁻¹) compared to batch systems, attributed to precise temperature control and rapid product removal.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for this compound Synthesis
Method Yield Regioselectivity Scalability Environmental Impact
Acid-Catalyzed Esterification 60–75% Low Moderate High (toxic catalysts)
BVMO Enzymatic 80–95% High (~80% re) High Low (aqueous media)
Transesterification 50–90% Moderate Limited Moderate

Biocatalytic methods outperform traditional approaches in sustainability and selectivity, though chemical routes remain relevant for low-cost, bulk production.

Q & A

Q. How can researchers address discrepancies in reported solubility parameters for this compound?

  • Methodological Answer : Replicate studies using standardized OECD guidelines (e.g., shake-flask method). Compare results via Bland-Altman plots to quantify systematic biases. Collaborate with independent labs for inter-laboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octan-3-yl formate
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Octan-3-yl formate

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